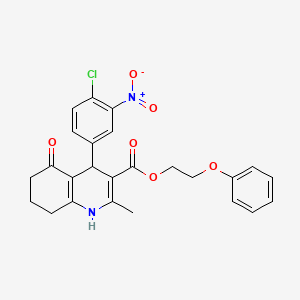
3-(4-chlorophenyl)-3-oxo-1-propen-1-yl dimethyldithiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-3-oxo-1-propen-1-yl dimethyldithiocarbamate, commonly known as Mancozeb, is a widely used fungicide in agriculture. It is a member of the dithiocarbamate family of pesticides, which are known for their broad-spectrum activity against various fungal diseases. Mancozeb has been extensively studied for its synthesis, mechanism of action, and physiological effects.
Aplicaciones Científicas De Investigación
Mancozeb has been extensively studied for its antifungal properties. It has been used in the treatment of various fungal diseases in crops, including potato blight, apple scab, and grapevine powdery mildew. Mancozeb has also been studied for its potential use in the treatment of human fungal infections, such as candidiasis and aspergillosis.
Mecanismo De Acción
The mechanism of action of Mancozeb involves the inhibition of fungal respiration. Mancozeb binds to the sulfhydryl groups of enzymes involved in the electron transport chain, disrupting the production of ATP. This leads to the accumulation of toxic intermediates, which ultimately results in fungal cell death.
Biochemical and Physiological Effects:
Mancozeb has been shown to have low toxicity in mammals. However, long-term exposure to Mancozeb has been associated with neurological and reproductive effects in animals. Mancozeb has also been shown to have potential endocrine-disrupting effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Mancozeb is a widely used fungicide in agriculture, making it readily available for laboratory experiments. Its broad-spectrum activity against various fungal diseases makes it a useful tool for studying fungal physiology and pathogenesis. However, the potential endocrine-disrupting effects of Mancozeb may limit its use in certain types of experiments.
Direcciones Futuras
Future research on Mancozeb should focus on its potential use in the treatment of human fungal infections. Further studies are needed to determine the optimal dosage and duration of treatment for these infections. Additionally, research should be conducted to better understand the potential endocrine-disrupting effects of Mancozeb and its impact on human health. Finally, more research is needed to develop alternative fungicides that are less toxic to humans and the environment.
Métodos De Síntesis
Mancozeb is synthesized by the reaction of ethylenediamine with carbon disulfide to form ethylenedithiocarbamate. This intermediate is then reacted with zinc oxide to form zinc ethylenedithiocarbamate, which is further reacted with 4-chlorobenzaldehyde to form Mancozeb. The reaction occurs under basic conditions and is typically carried out at temperatures ranging from 70-80°C.
Propiedades
IUPAC Name |
[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl] N,N-dimethylcarbamodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNOS2/c1-14(2)12(16)17-8-7-11(15)9-3-5-10(13)6-4-9/h3-8H,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEWWBWQYKWIGN-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)SC=CC(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=S)S/C=C/C(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1E)-3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl dimethylcarbamodithioate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-butyl-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5060402.png)
amino]methyl}-2-ethoxyphenol](/img/structure/B5060408.png)

![5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5060420.png)
![1-(3,4-dichlorophenyl)-2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B5060424.png)
![1-(2-chlorobenzyl)-N-[4-(trifluoromethoxy)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5060431.png)
![2-(2-fluorobenzyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5060449.png)
![ethyl {5-[(2-ethoxy-1-naphthyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5060456.png)


![5-[(3,4-difluorophenoxy)methyl]-N-(2,2,2-trifluoroethyl)-3-isoxazolecarboxamide](/img/structure/B5060473.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dinitro-2-pyridinamine](/img/structure/B5060475.png)
![N-(1-{1-[(5-methyl-2-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5060482.png)